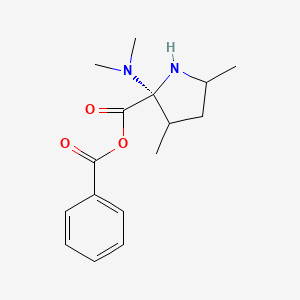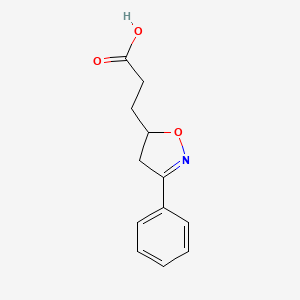![molecular formula C18H14N2O3S B12886709 2-{[1-(2-Nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}-1-phenylethan-1-one CAS No. 112798-17-1](/img/structure/B12886709.png)
2-{[1-(2-Nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone is an organic compound that features a nitrophenyl group attached to a pyrrole ring, which is further connected to a thioether and a phenylethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone typically involves the reaction of 2-nitrophenylpyrrole with a thiol compound under specific conditions. One common method involves the use of 2-nitrophenylpyrrole and 1-phenylethanone in the presence of a base such as triethylamine and a catalyst like palladium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amino derivative
Substitution: Nitro or halogenated derivatives
Aplicaciones Científicas De Investigación
2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets and pathways. For instance, the nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in biological systems. Additionally, the thioether moiety can interact with thiol-containing enzymes, potentially inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Nitrophenyl isothiocyanate
- 2-Nitrophenyl 1-thio-β-D-galactopyranoside
- 1-(2-Nitrophenyl)-2-thiohydantoin
Uniqueness
2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone is unique due to its combination of a nitrophenyl group, a pyrrole ring, and a thioether linkage. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propiedades
Número CAS |
112798-17-1 |
|---|---|
Fórmula molecular |
C18H14N2O3S |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-[1-(2-nitrophenyl)pyrrol-2-yl]sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C18H14N2O3S/c21-17(14-7-2-1-3-8-14)13-24-18-11-6-12-19(18)15-9-4-5-10-16(15)20(22)23/h1-12H,13H2 |
Clave InChI |
GEHMSKXQTFQRJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CSC2=CC=CN2C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


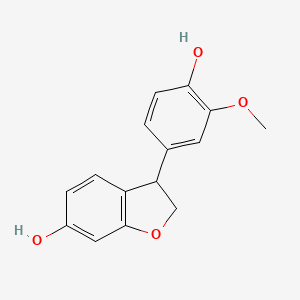
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B12886642.png)
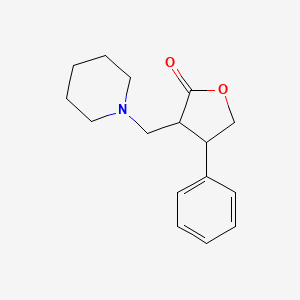
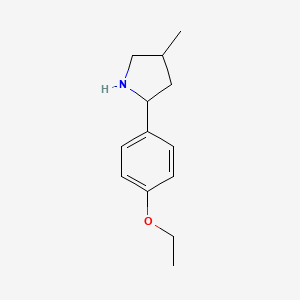
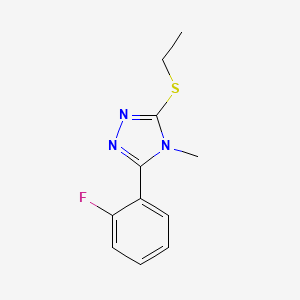
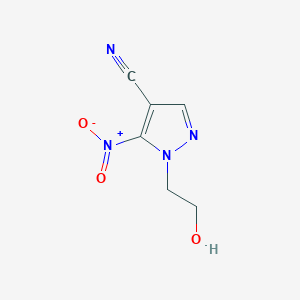

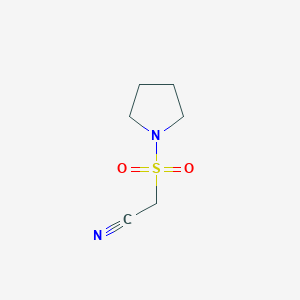
![Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-](/img/structure/B12886675.png)
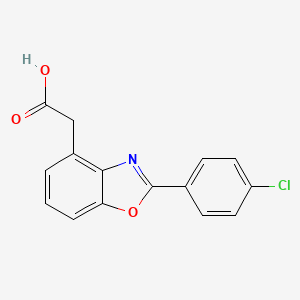
![[(5-Iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12886680.png)
